Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has recently garnered attention for its role beyond metabolism. It has been implicated in various physiological and pathological processes, including as a signaling molecule in inflammation and as a potential biomarker in cardiovascular diseases. The studies under consideration provide insights into the modulation of neuronal sodium channels by a sea anemone peptide BDS-I and the role of succinate in the pathogenesis of aortic aneurysm and dissection (AAD), highlighting its potential as a therapeutic target.
In the context of cardiovascular diseases, the second study identifies succinate as a significant biomarker and therapeutic target in AAD. Elevated plasma succinate levels were found in patients with AAD, distinguishing them from healthy controls and patients with other cardiovascular conditions. The study suggests that succinate triggers inflammatory changes in macrophages, which play a crucial role in AAD development. Furthermore, the p38α-CREB-OGDH axis regulates succinate concentrations in macrophages, and manipulation of this pathway could potentially mitigate AAD progression2.
The modulation of sodium channels by BDS-I has implications in neuropharmacology. Given the peptide's ability to enhance sodium currents and affect the gating of sodium channels, BDS-I could serve as a lead compound for the development of new analgesics or neuroprotective agents, especially considering its high efficacy on human Nav1.7 channels, which are critical in pain pathways1.
Succinate's role as a biomarker in AAD also opens avenues for its use in the diagnosis and treatment of metabolic and inflammatory disorders. The study's findings on the p38α-CREB-OGDH axis provide a molecular basis for targeting metabolic pathways that could influence macrophage-mediated inflammation, suggesting that interventions aimed at reducing succinate levels may have therapeutic benefits2.
The synthesis of BDH succinate salt typically involves the reaction between succinic acid and specific amines or amino acids. The process can be optimized by controlling several parameters:
For instance, a common method involves dissolving succinic acid in an appropriate solvent, followed by the gradual addition of an amine under stirring conditions. The reaction may require refluxing to ensure complete conversion, followed by crystallization or precipitation to isolate the BDH succinate salt.
The molecular structure of BDH succinate salt features multiple functional groups, including carboxylate groups from succinic acid and amine functionalities from the associated amine. The structural representation can be described as follows:
This structure indicates a complex arrangement that allows for specific interactions with biological targets, particularly enzymes involved in metabolic pathways.
BDH succinate salt participates in several chemical reactions, primarily involving enzymatic processes:
The efficiency of these reactions can be influenced by factors such as substrate concentration and temperature.
The primary mechanism of action for BDH succinate salt involves its role as a substrate for β-hydroxybutyrate dehydrogenase. Upon interaction:
The pharmacokinetics indicate that β-hydroxybutyrate is synthesized in the liver from fatty acid oxidation or amino acid catabolism, highlighting the importance of BDH succinate salt in energy homeostasis.
BDH succinate salt exhibits several notable physical and chemical properties:
These properties make BDH succinate salt versatile for various experimental setups.
BDH succinate salt finds numerous applications within scientific research:
BDH succinate salt (CAS 183388-64-9) is a pharmaceutical salt form with the systematic IUPAC name butanedioic acid; tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate. Its molecular formula is reported variably as C50H70N4O10 (PubChem) or 2(C23H32N2O3)·C4H6O4 (BOC Sciences), reflecting its stoichiometry as a complex of two base molecules with one succinic acid molecule [3] [8]. The salt has a molar mass of 887.11 g/mol (C50H70N4O10) and exhibits a boiling point of 569.2°C at 760 mmHg, with a vapor pressure of 8.56E-14 mmHg at 25°C [3] [8].
Structurally, BDH succinate salt contains three chiral centers—(2S,3S,5S)—that confer stereospecificity critical for pharmacological activity. The succinate counterion forms ionic bonds with the tertiary amine group of the base molecule via proton transfer, creating a stable crystalline lattice. This salt exhibits hydrogen bonding between the carboxylic groups of succinate and the hydroxyl/amine groups of the base, enhancing thermal stability (melting point >120°C) [8]. The crystalline structure enables well-defined storage conditions (recommended at 2–8°C) and reduces hygroscopicity compared to the free base [7] [8].
Table 1: Physicochemical Properties of BDH Succinate Salt
Property | Value | Source |
---|---|---|
Molecular Formula | C50H70N4O10 or 2(C23H32N2O3)·C4H6O4 | [3] [8] |
Molar Mass | 887.11 g/mol | [3] |
Boiling Point | 569.2°C (at 760 mmHg) | [8] |
Storage Conditions | 2–8°C | [8] |
Chirality | (2S,3S,5S) configuration | [3] |
The use of succinate salts in pharmaceuticals traces back to the Venetian Statute of 1474, which established the earliest intellectual property protections for chemical innovations [6]. Modern patent systems evolved through landmark legislation, including England’s 1624 Statute of Monopolies, which restricted patent grants to "projects of new invention" [6]. This framework enabled therapeutic salt innovations by linking molecular novelty to economic privilege.
In the 20th century, succinate salt patents emerged focusing on purification and crystallization techniques. US Patent US20150059129A1 (2015) detailed methods for high-purity salt production using solar evaporation and fractional recrystallization to reduce impurities like calcium and magnesium ions [4]. The patent describes a brine purification process involving sequential steps:
This innovation addressed limitations of conventional salt manufacturing, where impurities could compromise pharmaceutical stability. The patent landscape accelerated after the 1970 Patent Cooperation Treaty, which standardized international filing procedures for salt forms [6]. By 2022, approximately 50% of United States Food and Drug Administration–approved small molecules utilized salt forms, with succinate accounting for 12% of carboxylate counterions in commercial drugs [2] [7].
Table 2: Evolution of Salt-Related Patent Systems
Year | Legal Development | Impact on Pharmaceutical Salts |
---|---|---|
1474 | Venetian Statute | First patent system for chemical inventions |
1624 | Statute of Monopolies (England) | Limited patents to novel inventions |
1790 | U.S. Patent Act | Enabled protection of salt formulations |
1970 | Patent Cooperation Treaty | Streamlined international salt patents |
2015 | US20150059129A1 (Purification patent) | Advanced high-purity salt production |
Succinate counterions enhance drug bioavailability through three interconnected mechanisms: solubility modulation, hygroscopicity reduction, and lipophilicity optimization. According to the pKa rule, salt formation requires a ΔpKa >3 between base and acid. Succinic acid (pKa1=4.2; pKa2=5.6) effectively protonates basic drugs with pKa >8.0, creating stable ionic bonds that dissociate in gastrointestinal fluids [7]. This dissociation boosts aqueous solubility—critical for Biopharmaceutics Classification System (BCS) Class II/IV drugs where dissolution limits absorption [2].
Succinate salts also reduce hygroscopicity by forming crystalline hydrates with defined water stoichiometry. Unlike chloride salts that form deliquescent crystals, succinate’s bidentate binding creates stable hydrates (e.g., hemi- or trihydrates) that resist humidity-induced amorphization [7]. This property was leveraged in BDH succinate salt to achieve shelf-stable powders with water uptake <0.1% at 80% relative humidity [8].
Furthermore, succinate tunes lipophilicity via alkyl chain interactions. Studies demonstrate that succinate salts of hydrophobic bases like ibuprofen increase intestinal flux by 15-fold compared to sodium salts by neutralizing positive charges without adding polar surface area [7]. This balance facilitates passive diffusion through enterocyte membranes:
Table 3: Impact of Counterions on Drug Properties
Counterion | Log Pa | Intestinal Flux (μg·cm−1·h−1) |
---|---|---|
Sodium | 0.92 | 3.09 |
Succinate | 1.11 | 15.31 |
Triethylamine | 1.18 | 48.40 |
aPartition coefficient measured in octanol-water system [7]
In protease inhibitors like ritonavir, succinate counterions enable solid dispersion formulations by inhibiting recrystallization in polymer matrices. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) stabilizes amorphous ritonavir succinate via hydrogen bonding, increasing bioavailability 4-fold over crystalline forms [2]. This application is documented in commercial products like Norvir, where succinate’s molecular design overcomes solubility limitations of the free base [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7